

An In-depth Technical Guide to the Physical Properties of 1-Ethynylcyclopentene Derivatives

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Compound of Interest

Compound Name: 1-Ethynylcyclopentene

Cat. No.: B176148

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Introduction

1-Ethynylcyclopentene and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the strained five-membered ring coupled with the reactive ethynyl group imparts unique conformational and electronic properties to these molecules. Understanding the physical properties of these derivatives is paramount for their application in drug design, enabling predictions of their pharmacokinetic and pharmacodynamic behavior, as well as for the development of novel materials with tailored characteristics. This guide provides a comprehensive overview of the physical properties of **1-ethynylcyclopentene** derivatives, detailed experimental protocols for their determination, and a summary of their potential biological relevance.

Physical Properties of 1-Ethynylcyclopentene and Its Derivatives

The physical properties of **1-ethynylcyclopentene** derivatives are influenced by the nature of the substituents on both the cyclopentene ring and the ethynyl group. These properties, including boiling point, melting point, density, and solubility, are critical for the purification, formulation, and biological application of these compounds.

Data Presentation

The following tables summarize the available quantitative data for **1-ethynylcyclopentene** and some of its derivatives.

Table 1: Physical Properties of **1-Ethynylcyclopentene**

Property	Value	Reference
CAS Number	1610-13-5	[1]
Molecular Formula	C ₇ H ₈	[2]
Molecular Weight	92.14 g/mol	[1]
Boiling Point	106.1 °C at 760 mmHg	[2]
Density	0.89 g/cm ³	[2]
Refractive Index	1.49	[2]

Table 2: Physical Properties of Selected **1-Ethynylcyclopentene** Derivatives

Derivative	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical State	Reference
1-Ethynylcyclopentanol	17356-19-3	C ₇ H ₁₀ O	110.15	-	[3]
1-[2-(Cyclopenten-1-yl)ethynyl]cyclopentene	-	C ₁₂ H ₁₄	158.24	-	
1-Ethynyl-2-methylcyclopentene	-	C ₈ H ₁₀	106.17	-	
1-Ethynyl-2-chlorocyclopentene	-	C ₇ H ₇ Cl	126.58	-	

Note: Data for many specific derivatives is not readily available in public databases and often requires targeted synthesis and characterization.

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of novel **1-ethynylcyclopentene** derivatives. The following are detailed methodologies for key experiments.

Synthesis of 1-Ethynylcyclopentene Derivatives (General Protocol via Sonogashira Coupling)

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it a suitable method for synthesizing a variety of **1-ethynylcyclopentene** derivatives.[\[4\]](#)[\[5\]](#)

Materials:

- Aryl or vinyl halide (1.0 equiv)
- **1-Ethynylcyclopentene** (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.02 equiv)
- Copper(I) iodide (CuI) (0.04 equiv)
- Triethylamine (Et_3N) or another suitable amine base
- Anhydrous solvent (e.g., THF, DMF)[4]

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.[4]
- Add the anhydrous solvent and the amine base, and stir the mixture until the catalyst is dissolved.[4]
- Add the aryl or vinyl halide to the reaction mixture.
- Slowly add **1-ethynylcyclopentene** to the flask via syringe.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.[6]

Determination of Boiling Point (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.^[7]

Materials:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Mel-Temp apparatus, oil bath)^[7]
- Sample of the **1-ethynylcyclopentene** derivative

Procedure:

- Place a small amount (a few drops) of the liquid sample into the small test tube.
- Invert the capillary tube (open end down) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
- Heat the apparatus gradually.
- Observe a steady stream of bubbles emerging from the capillary tube as the liquid boils.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^[7]

Determination of Melting Point (Capillary Method)

This is a standard method for determining the melting point of solid organic compounds.^[8]

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Solid sample of the **1-ethynylcyclopentene** derivative

Procedure:

- Ensure the solid sample is dry and finely powdered.
- Pack a small amount of the sample into the capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
- Then, heat slowly at a rate of 1-2°C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.^[9]

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of the solubility of a compound in various solvents.^{[10][11]}

Materials:

- Small test tubes
- A set of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)
- Sample of the **1-ethynylcyclopentene** derivative

Procedure:

- Place a small amount of the sample (approx. 10 mg for a solid, 1-2 drops for a liquid) into a series of test tubes.
- To each test tube, add approximately 1 mL of a different solvent.
- Stir or shake the mixture vigorously for about 30 seconds.
- Observe whether the sample dissolves completely, partially, or not at all.
- Record the solubility in each solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The chemical shifts (δ) of protons on the cyclopentene ring and the ethynyl proton provide information about the electronic environment and connectivity of the molecule. Typical chemical shifts for alkynyl protons are in the range of δ 2.0-3.0 ppm. [\[12\]](#)
- ¹³C NMR: Prepare a more concentrated solution (20-50 mg) in a deuterated solvent. The chemical shifts of the sp-hybridized carbons of the alkyne typically appear in the range of δ 65-90 ppm. [\[1\]](#)

Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the neat liquid (for liquids) or as a KBr pellet or Nujol mull (for solids).
- The characteristic C \equiv C stretching vibration of a terminal alkyne is typically observed as a weak band around 2100-2140 cm⁻¹. [\[13\]](#)
- The \equiv C-H stretching vibration appears as a sharp, strong band around 3300 cm⁻¹. [\[13\]](#)

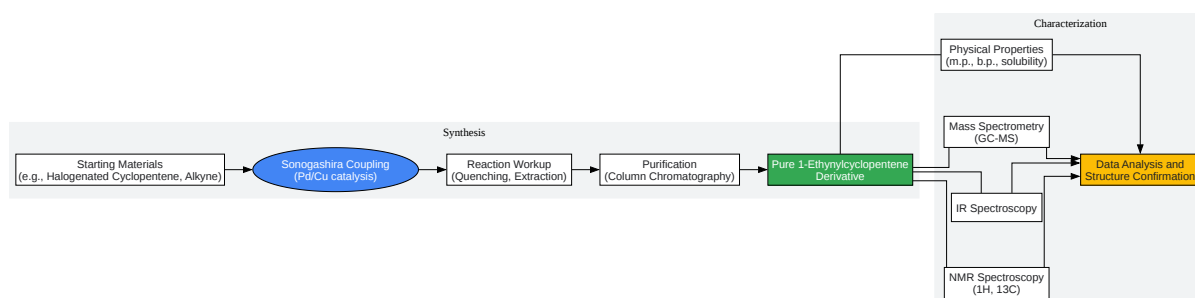
Mass Spectrometry (MS):

- Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile derivatives.^[10]
- The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.
- The mass spectrum will show the molecular ion peak (M^+), which corresponds to the molecular weight of the compound.
- The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for cyclic alkenes include retro-Diels-Alder reactions.

Visualization of Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel **1-ethynylcyclopentene** derivative.

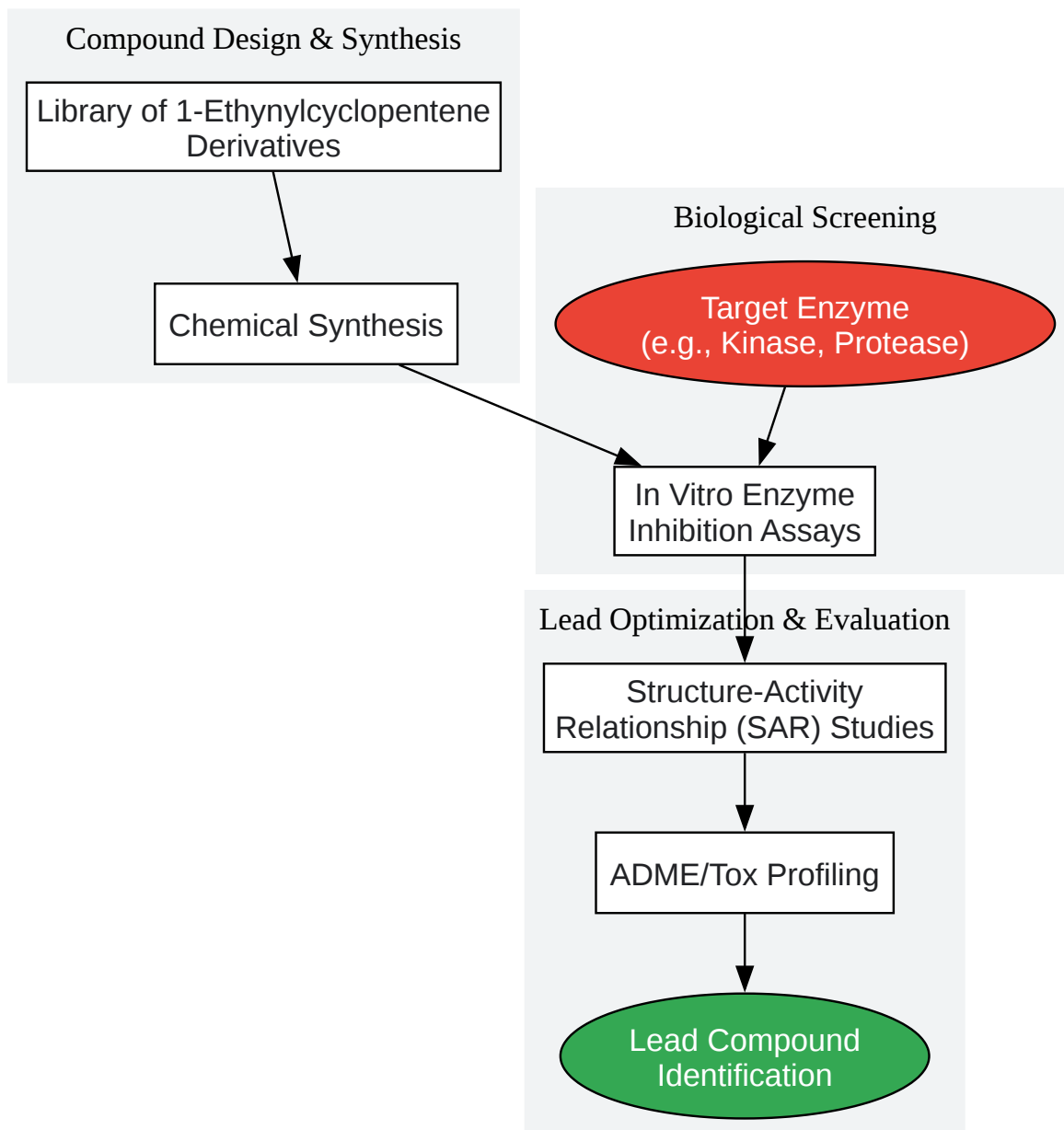


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A general workflow for the synthesis and characterization of **1-ethynylcyclopentene** derivatives.

Potential Role in Drug Discovery: A Logical Pathway

While specific signaling pathways for **1-ethynylcyclopentene** derivatives are not yet well-defined in the literature, their structural motifs suggest potential as enzyme inhibitors. The ethynyl group can act as a reactive handle for covalent modification of enzyme active sites, particularly those containing nucleophilic residues like cysteine.^[14] The cyclopentene scaffold provides a rigid framework for orienting substituents to achieve specific binding interactions. The following diagram illustrates a logical pathway for the investigation of these compounds as potential enzyme inhibitors.



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A logical pathway for the discovery of **1-ethynylcyclopentene** derivatives as enzyme inhibitors.

Conclusion

1-Ethynylcyclopentene derivatives are a promising class of compounds with tunable physical properties. This guide has provided a summary of available data, detailed experimental protocols for their characterization, and a conceptual framework for their potential application in drug discovery. Further research into the synthesis and biological evaluation of a broader range of these derivatives is warranted to fully explore their therapeutic and material science potential. The methodologies and workflows presented here offer a solid foundation for researchers and professionals in the field to advance the understanding and application of these unique molecules.

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References

- 1. 1-Ethynylcyclopentene | C₇H₈ | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrcc [chemsrc.com]
- 3. 1-Ethynylcyclopentanol [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Ethynylcyclopentanol [webbook.nist.gov]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-ethynylanthracene as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. spectrabase.com [spectrabase.com]

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